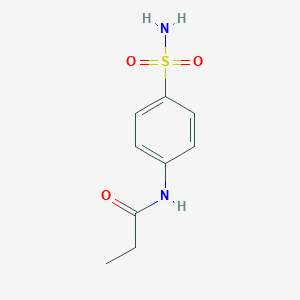

N-(4-sulfamoylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sulfamoylphenyl)propanamide, commonly known as SPP, is a synthetic compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory disorders, and microbial infections.

Aplicaciones Científicas De Investigación

SPP has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory disorders, and microbial infections. In cancer treatment, SPP has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In inflammatory disorders, SPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In microbial infections, SPP has been shown to inhibit the growth and proliferation of various pathogenic microorganisms, including bacteria, fungi, and viruses.

Mecanismo De Acción

The mechanism of action of SPP is complex and involves multiple pathways and enzymes. One of the primary targets of SPP is the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance, ion transport, and bone resorption. SPP inhibits the activity of carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in intracellular pH and disrupts various cellular processes, ultimately leading to cell death.

Biochemical and Physiological Effects:

SPP has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction of inflammation, and inhibition of microbial growth. SPP has also been shown to have anti-angiogenic properties, which can inhibit the growth and proliferation of blood vessels in cancerous tissues. Additionally, SPP has been shown to have neuroprotective effects, which can protect against neuronal damage and degeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using SPP in lab experiments is its high potency and specificity towards its targets. SPP is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using SPP in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Direcciones Futuras

There are several future directions for the research and development of SPP. One of the potential areas of application is in cancer treatment, where SPP can be used in combination with other chemotherapy drugs to enhance their efficacy and reduce their toxicity. Another potential area of application is in the treatment of neurodegenerative disorders, where SPP can be used to protect against neuronal damage and degeneration. Additionally, further studies are needed to understand the full spectrum of SPP's biochemical and physiological effects and its potential therapeutic applications in various fields.

In conclusion, SPP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has a complex mechanism of action, involving multiple pathways and enzymes, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using SPP in lab experiments, there are several future directions for the research and development of SPP.

Métodos De Síntesis

SPP can be synthesized by the reaction of 4-aminobenzenesulfonamide with 3-bromopropionamide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields SPP as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)propanamide | |

CAS RN |

4708-37-6 |

Source

|

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)

![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)

![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)

![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)

![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)

![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

![N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B300194.png)

![N,N-diethyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B300204.png)